molecular formula C10H13BrFNO2S B1411379 4-bromo-N-(tert-butyl)-2-fluorobenzenesulfonamide CAS No. 1355680-54-4

4-bromo-N-(tert-butyl)-2-fluorobenzenesulfonamide

Cat. No.: B1411379
CAS No.: 1355680-54-4
M. Wt: 310.19 g/mol
InChI Key: IVXIRJRNMJOMFT-UHFFFAOYSA-N
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Description

4-bromo-N-(tert-butyl)-2-fluorobenzenesulfonamide is an organic compound that belongs to the class of aromatic sulfonamides This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a fluorine atom attached to a benzene ring, along with a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(tert-butyl)-2-fluorobenzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-fluorobenzenesulfonyl chloride with tert-butylamine. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(tert-butyl)-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed to yield the corresponding sulfonic acid and amine.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. Conditions often involve polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the sulfonamide group.

    Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be employed for oxidation and reduction reactions, respectively.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like azides or thiocyanates.

    Hydrolysis: The major products are sulfonic acids and tert-butylamine.

    Oxidation and Reduction: Products vary based on the specific reaction, potentially leading to oxidized or reduced derivatives of the original compound.

Scientific Research Applications

4-bromo-N-(tert-butyl)-2-fluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its sulfonamide group.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(tert-butyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(tert-butyl)benzamide
  • 4-bromo-N-(tert-butyl)-3-methoxybenzamide
  • 4-bromo-N-(tert-butyl)-2-(2-phenylacetamido)benzamide

Uniqueness

4-bromo-N-(tert-butyl)-2-fluorobenzenesulfonamide is unique due to the presence of both a fluorine atom and a sulfonamide group, which are not commonly found together in similar compounds. This combination imparts distinct chemical properties, such as increased polarity and potential for specific interactions with biological targets, making it valuable for various research applications.

Properties

IUPAC Name

4-bromo-N-tert-butyl-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFNO2S/c1-10(2,3)13-16(14,15)9-5-4-7(11)6-8(9)12/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXIRJRNMJOMFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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